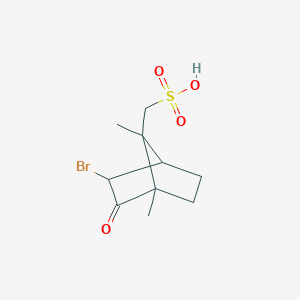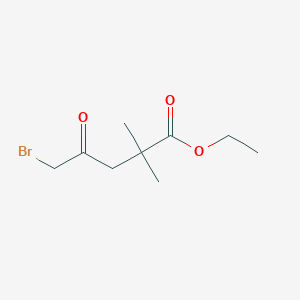
6-Diphenylphosphino-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Diphenylphosphino-2,2'-bipyridine, commonly known as PPh2bipy, is a bidentate ligand that is widely used in coordination chemistry. It consists of two pyridine rings that are linked by a phosphine group, which provides a site for coordination to metal ions. PPh2bipy has been extensively studied due to its unique structural and electronic properties, which make it an excellent ligand for a variety of metal complexes.
Wirkmechanismus
The mechanism of action of PPh2bipy as a ligand involves the coordination of the phosphine group to a metal ion, which results in the formation of a stable complex. The bipyridine rings provide additional sites for coordination, which can result in the formation of chelate complexes. The stability of the complex is dependent on factors such as the size and charge of the metal ion, as well as the electronic properties of the ligand.
Biochemische Und Physiologische Effekte
PPh2bipy has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. It is important to note that PPh2bipy should be handled with care as it is a potentially hazardous chemical.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PPh2bipy as a ligand is its ability to form stable complexes with a variety of metal ions. This makes it a versatile ligand for use in a range of applications. Additionally, PPh2bipy is relatively easy to synthesize and purify, which makes it accessible to researchers.
One of the limitations of using PPh2bipy is its potential for air and moisture sensitivity. The ligand can react with oxygen and water, which can result in the formation of unwanted byproducts. Additionally, the stability of the complex can be affected by factors such as pH, temperature, and solvent choice.
Zukünftige Richtungen
There are numerous potential future directions for research involving PPh2bipy. One area of interest is the development of new metal complexes that incorporate PPh2bipy as a ligand. These complexes could be studied for their catalytic, optical, and magnetic properties, as well as their potential for use in materials science.
Another area of interest is the use of PPh2bipy in the development of new sensors. The ligand has been shown to have potential for use in the detection of metal ions, which could have applications in fields such as environmental monitoring and medical diagnostics.
Overall, PPh2bipy is a versatile and useful ligand that has numerous potential applications in scientific research. Further study of this compound and its complexes could lead to new discoveries and advancements in a variety of fields.
Synthesemethoden
The synthesis of PPh2bipy typically involves the reaction of 2,2'-bipyridine with diphenylphosphine in the presence of a catalyst such as palladium or copper. The reaction proceeds via a cross-coupling mechanism, which results in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
PPh2bipy has been widely used in scientific research due to its ability to form stable complexes with a variety of metal ions. These complexes have been studied for their catalytic, optical, and magnetic properties. PPh2bipy has been used as a ligand in the synthesis of metal complexes for applications such as organic synthesis, catalysis, and materials science.
Eigenschaften
CAS-Nummer |
152194-39-3 |
|---|---|
Produktname |
6-Diphenylphosphino-2,2'-bipyridine |
Molekularformel |
C22H17N2P |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
diphenyl-(6-pyridin-2-ylpyridin-2-yl)phosphane |
InChI |
InChI=1S/C22H17N2P/c1-3-10-18(11-4-1)25(19-12-5-2-6-13-19)22-16-9-15-21(24-22)20-14-7-8-17-23-20/h1-17H |
InChI-Schlüssel |
YNLXNWOMYAIZNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4 |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4 |
Synonyme |
6-DIPHENYLPHOSPHINO-2,2'-BIPYRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)
